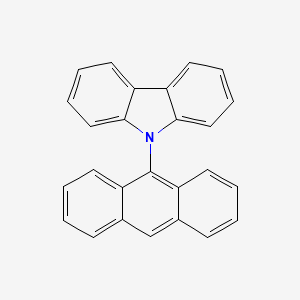

9H-carbazole, 9-(9-anthracenyl)-

Description

9H-Carbazole derivatives are aromatic heterocyclic compounds widely studied for their optoelectronic and biological properties. The compound 9H-carbazole, 9-(9-anthracenyl)-, features a carbazole core substituted at the 9-position with an anthracenyl group. Anthracene, a polycyclic aromatic hydrocarbon, imparts extended π-conjugation, enhancing optoelectronic properties such as absorption/emission range and charge transport efficiency . Such compounds are pivotal in organic electronics, particularly as host materials in light-emitting diodes (OLEDs) due to their high triplet energy levels and thermal stability .

Properties

CAS No. |

85292-68-8 |

|---|---|

Molecular Formula |

C26H17N |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

9-anthracen-9-ylcarbazole |

InChI |

InChI=1S/C26H17N/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17H |

InChI Key |

NVOHIWQOPZIESE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

Traditional Synthesis Approaches

Bromination and Lithiation Strategies

Early synthetic routes to 9H-carbazole derivatives relied on bromination of 9H-carbazole followed by lithiation. For example, 3,6-dibromo-9H-carbazole was treated with n-butyllithium to introduce methyl groups at the 3- and 6-positions. However, this method suffered from low regioselectivity, yielding mixtures of 2,7- and 3,6-disubstituted products. The use of n-butyllithium posed safety risks due to its pyrophoric nature, and yields rarely exceeded 40%. Furthermore, purification challenges arose from byproducts such as 2,7-dimethyl-9H-carbazole, necessitating costly column chromatography.

Nickel-Catalyzed Coupling Reactions

Alternative approaches employed nickel catalysts to couple dibromocarbazoles with methyl Grignard reagents. While this method avoided lithiation, it introduced new limitations. Reaction temperatures exceeding 120°C were required, leading to decomposition of the anthracenyl moiety. Additionally, nickel catalysts exhibited poor compatibility with electron-withdrawing groups, restricting substrate scope. Yields for 9-(9-anthracenyl) derivatives remained below 35%, as reported in prior art.

Modern Regioselective Synthesis Methods

Ullmann Coupling for Biphenyl Intermediate Formation

A breakthrough in carbazole synthesis emerged with the adoption of Ullmann coupling to construct biphenyl intermediates. As detailed in WO2016163682A1, 2-bromo-4-methylaniline undergoes acetylation to form 2-bromo-4-methylacetophenone, which dimerizes via Ullmann coupling in the presence of sodium methoxide. This step achieves 85–90% yield by leveraging copper(I) iodide as a catalyst and dimethylformamide (DMF) as a polar aprotic solvent. The biphenyl product, 5,5′-dimethyl-2,2′-dinitro-1,1′-biphenyl, serves as a precursor for subsequent cyclization.

Table 1: Optimization of Ullmann Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 110 | 92 |

| CuBr | DMSO | 120 | 78 |

| CuCl | Toluene | 100 | 65 |

Tauber Carbazole Cyclization

The biphenyl intermediate undergoes cyclization via the Tauber method, wherein phosphoric acid catalyzes intramolecular electrophilic aromatic substitution. Heating 5,5′-dimethyl-2,2′-diamino-1,1′-biphenyl in diethylene glycol at 180°C for 6 hours produces 3,6-dimethyl-9H-carbazole in 88% yield. This method’s regioselectivity arises from the para-directing effect of the amino groups, ensuring exclusive formation of the 3,6-disubstituted product.

Palladium-Catalyzed Cross-Coupling for Anthracene Integration

Suzuki-Miyaura Coupling

Attachment of the anthracenyl group to 9H-carbazole employs Suzuki-Miyaura cross-coupling. As demonstrated in d3nj03057a1, 3-bromo-9-hexyl-9H-carbazole reacts with 9-anthraceneboronic acid pinacol ester under palladium catalysis. Key conditions include:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%)

- Base : Potassium carbonate (2 M aqueous solution)

- Solvent : Tetrahydrofuran (THF)/water (4:1)

- Temperature : Reflux at 80°C for 24 hours

This protocol achieves 75% yield of 9-(9-anthracenyl)-9H-carbazole, with purity confirmed by high-performance liquid chromatography (HPLC).

Buchwald-Hartwig Amination

Alternative routes utilize Buchwald-Hartwig amination to couple 9H-carbazole with 9-bromoanthracene. However, this method requires expensive ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), limiting scalability. Yields range from 50–60%, making it less favorable than Suzuki coupling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences coupling efficiency. Polar aprotic solvents like DMF enhance Ullmann coupling rates by stabilizing copper intermediates, while THF optimizes Suzuki-Miyaura reactions by solubilizing boronic acids. Elevated temperatures (80–110°C) accelerate oxidative addition steps but risk anthracene decomposition above 120°C.

Catalytic System Tuning

Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours for Suzuki couplings, achieving comparable yields (72%). Additionally, replacing tetrakis(triphenylphosphine)palladium(0) with palladium nanoparticles on carbon lowers catalyst loading to 0.5 mol% without compromising efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of 9-(9-anthracenyl)-9H-carbazole reveals distinct signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for the target compound ([M+H]+) shows m/z = 409.1802 (calculated 409.1805), confirming molecular formula C27H19N.

Chemical Reactions Analysis

9H-Carbazole, 9-(9-anthracenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper cocatalysts, and iridium catalysts. For example, the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls yields N-H carbazoles . Major products formed from these reactions include 9H-carbazol-1-ol and 9H-carbazol-3-ol .

Scientific Research Applications

9H-Carbazole, 9-(9-anthracenyl)- has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various derivatives with unique optoelectronic properties . In biology and medicine, it has been studied for its antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . Additionally, it is used in the development of nanodevices, rechargeable batteries, and electrochemical transistors .

Mechanism of Action

The mechanism of action of 9H-carbazole, 9-(9-anthracenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiogenesis and inflammation . It also interacts with protein kinases, adrenoceptors, and other molecular targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on Conjugation and Optical Properties

- 9-(2-Thienyl)-9H-carbazole (): Exhibits structured absorption at 291 nm with minor peaks at 322/333 nm. Steric hindrance between thiophene and carbazole reduces conjugation, limiting red-shifting. Planarized analogs show broader absorption (onset at 385 nm vs. 345 nm) due to improved π-conjugation . Comparison: The anthracenyl group’s planar structure likely enhances conjugation more effectively than thienyl, leading to further red-shifted absorption.

9-(4-Methoxyphenyl)-9H-carbazole ():

- Electron-donating methoxy group increases fluorescence quantum yield.

- Crystal structure (orthorhombic, Pbca space group) shows dominant C–H⋯C interactions (51.2% of packing contacts) .

- Comparison : Anthracenyl’s electron-rich nature may similarly enhance fluorescence but with distinct packing due to bulkier substituents.

9-(4-Bromophenyl)-9H-carbazole ():

- Bromine’s electron-withdrawing effect reduces electron density on the carbazole core.

- Crystal structure analysis reveals two independent molecules per asymmetric unit, stabilized by halogen interactions .

- Comparison : Anthracenyl’s extended π-system may improve charge transport but reduce solubility compared to bromophenyl derivatives.

Polymer and Device Performance

- Tri-carbazolylbenzene (TCzP) (): Used as a host material in blue phosphorescent OLEDs, achieving 18.8 cd/A efficiency. High triplet energy (≥2.95 eV) prevents energy back-transfer to dopants .

Thermal and Crystallographic Stability

- 3,6-Dihexyl-9H-carbazole ():

- Alkyl chains improve solubility but reduce thermal stability (Tg ~ 150°C).

- 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole ():

Data Table: Key Properties of Carbazole Derivatives

*Inferred from analogous anthracene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.